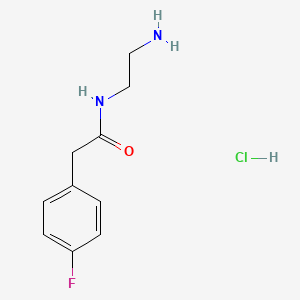

N-(2-aminoethyl)-2-(4-fluorophenyl)acetamide hydrochloride

Description

Chemical Structure: N-(2-aminoethyl)-2-(4-fluorophenyl)acetamide hydrochloride (CAS: 1037411-95-2) is a substituted acetamide featuring:

Properties

IUPAC Name |

N-(2-aminoethyl)-2-(4-fluorophenyl)acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O.ClH/c11-9-3-1-8(2-4-9)7-10(14)13-6-5-12;/h1-4H,5-7,12H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZCIXLBFALQVPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NCCN)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-aminoethyl)-2-(4-fluorophenyl)acetamide hydrochloride, commonly referred to as a fluorinated acetamide derivative, has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound has the chemical formula C₁₀H₁₄ClFN₂O and is characterized by the presence of a fluorophenyl group attached to an aminoethyl side chain. The synthesis typically involves several key reactions that ensure the purity and efficacy of the compound. Common synthetic routes include:

- Amidation reactions : Reacting 4-fluorobenzoyl chloride with 2-aminoethylamine.

- Hydrochloride formation : Treatment with hydrochloric acid to enhance solubility.

Antiparasitic Properties

One of the most significant biological activities of this compound is its efficacy against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). Research has demonstrated that this compound exhibits potent antiparasitic activity, with in vitro studies revealing low effective concentrations (EC50) for inhibiting parasite growth. For instance, derivatives of this compound have shown EC50 values as low as 0.001 μM, indicating strong potential for therapeutic use in treating HAT .

Neuroprotective Effects

Beyond its antiparasitic activity, this compound may also possess neuroprotective properties. Studies have indicated that compounds with similar structural features can influence various biochemical pathways related to neurodegenerative diseases. The presence of a fluorine atom enhances lipophilicity, potentially improving blood-brain barrier penetration and thus increasing neuroprotective efficacy.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| N-(4-Amino-2-fluorophenyl)acetamide | C₈H₉FN₂O | Lacks aminoethyl group; simpler structure |

| N-(2-Aminoethyl)-N-benzoylphenylacetamide | C₁₁H₁₅N₂O | Contains a benzoyl group instead of fluorophenyl |

| N-(2-Aminoethyl)-3-(4-chlorophenoxy)benzamide | C₁₁H₁₄ClN₂O | Substituted chlorophenoxy group |

This comparison highlights how the fluorine substitution in this compound may enhance its biological activity relative to other compounds lacking this feature.

Case Studies and Research Findings

- Antiparasitic Screening : A phenotypic screen identified N-(2-aminoethyl)-N-phenyl benzamides as promising candidates for antiparasitic therapy. The most potent derivative showed significant activity against T. brucei, demonstrating excellent selectivity over mammalian cells .

- Neuroprotection in Animal Models : In animal studies evaluating neuroprotective effects, compounds similar to this compound were shown to reduce neuronal cell death in models of oxidative stress, suggesting potential applications in treating neurodegenerative diseases.

- Pharmacokinetic Studies : Research has indicated favorable pharmacokinetic profiles for certain derivatives, including good oral bioavailability and brain penetration, which are critical for developing effective treatments for diseases like HAT and neurodegeneration .

Comparison with Similar Compounds

Key Properties :

- Molecular formula: C₁₀H₁₄ClFN₂O

- Molecular weight: 232.68 g/mol

- Hazards: Irritant (H315, H319) requiring precautions for skin/eye contact .

Applications: Primarily used as a pharmaceutical intermediate or reference standard.

Comparison with Structurally Similar Compounds

Substituent Variations on the Acetamide Nitrogen

Key Observations :

- Aminoethyl vs. Benzothiazole: The aminoethyl group (target compound) provides a protonatable amine for salt formation, whereas benzothiazole () introduces aromaticity critical for π-π stacking in receptor binding.

- Chlorine vs. Fluorine : Chlorinated analogs () are more reactive in nucleophilic substitutions, while fluorine offers metabolic stability .

Variations in the Aromatic Ring

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.